![molecular formula C8H8N2O2S B1459118 4-Cyano-3-methylbenzene-1-sulfonamide CAS No. 859490-38-3](/img/structure/B1459118.png)
4-Cyano-3-methylbenzene-1-sulfonamide
Overview
Description
4-Cyano-3-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of 4-Cyano-3-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a cyano group (-CN), a methyl group (-CH3), and a sulfonamide group (-SO2NH2) .Physical And Chemical Properties Analysis
4-Cyano-3-methylbenzene-1-sulfonamide has a melting point of 159-160 °C, a predicted boiling point of 417.4±55.0 °C, a predicted density of 1.40±0.1 g/cm3, and a predicted pKa of 9.66±0.60 .Scientific Research Applications
Molecular Structure and Conformations
A study on para-methylbenzene sulfonamide (close relative of 4-Cyano-3-methylbenzene-1-sulfonamide) investigated its molecular structure and conformational properties using gas electron diffraction and quantum chemical methods. This research provides insights into the conformational stability and structural preferences of sulfonamide derivatives, highlighting the importance of the sulfonamide group in determining molecular geometry and potential applications in materials science and molecular engineering (Petrov et al., 2008).
Amine Synthesis and Protecting Strategy
Another study explored the cleavage of 4-Cyanobenzenesulfonamides to the parent amine under specific conditions, proposing its use as an amine protecting/activating group. This finding is crucial for the synthesis of complex organic molecules, offering a novel approach to amine protection and activation in synthetic chemistry (Schmidt et al., 2017).
Spectroscopic and Biological Activity Investigation
Research on a sulfonamide derivative compound combined experimental and computational approaches to explore its spectra, electronic properties, and potential biological activities. This comprehensive analysis, including molecular docking against antibacterial proteins, showcases the versatility of sulfonamide derivatives in drug design and bioactive material development (Vetrivelan, 2018).
Role in Medicinal Chemistry
The sulfonamide group's significance in drug design, particularly in sulfonamide antibacterials, underscores its versatility in creating effective therapeutic agents. Despite historical concerns over sulfonamide-related hypersensitivity, current research distinguishes the sulfonamide moiety's utility in medicinal chemistry, separating it from the adverse effects associated with the aniline structure (Kalgutkar et al., 2010).
Synthetic Methodologies and Crystallographic Characterization
The development of methodologies for synthesizing sulfonamide derivatives, including 4-methylbenzenesulfonamides, highlights the progress in creating biologically significant compounds with potential health benefits. Crystallographic characterization further aids in understanding the molecular structure, enhancing the design of more effective and specific agents (Stenfors & Ngassa, 2021).
Mechanism of Action
properties
IUPAC Name |
4-cyano-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-4-8(13(10,11)12)3-2-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNMZKJGCKWHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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